AVE-0118 chemical structure and properties
AVE-0118 chemical structure and properties
An In-depth Technical Guide to AVE-0118: Chemical Structure, Properties, and Pharmacological Activity
Introduction
AVE-0118 is a multi-channel ion channel blocker that has been investigated for its therapeutic potential in cardiovascular diseases, particularly atrial fibrillation, and more recently, for the treatment of obstructive sleep apnea (B1277953) (OSA). Its primary mechanism involves the modulation of potassium and sodium channels, leading to distinct electrophysiological effects in different tissues. This guide provides a comprehensive overview of its chemical characteristics, pharmacological profile, and the experimental methodologies used to elucidate its function.
Chemical Structure and Properties
AVE-0118 is a complex synthetic molecule. Its identity and fundamental properties are summarized below.
Table 1: Chemical and Physical Properties of AVE-0118
| Property | Value | Reference |
| IUPAC Name | 2'-((2-(4-methoxyphenyl)acetamido)methyl)-N-(2-(pyridin-3-yl)ethyl)-[1,1'-biphenyl]-2-carboxamide | [1] |
| Alternate IUPAC Name | 2-[2-[[[2-(4-methoxyphenyl)acetyl]amino]methyl]phenyl]-N-(2-pyridin-3-ylethyl)benzamide | [2] |
| CAS Number | 498577-53-0 | [1][2] |
| Molecular Formula | C₃₀H₂₉N₃O₃ | [1][2] |
| Molecular Weight | 479.58 g/mol | [1] |
| Synonyms | AVE0118, AVE 0118 | [1][2] |
Pharmacological Properties and Mechanism of Action
AVE-0118 exhibits a complex pharmacological profile by targeting multiple ion channels. Its effects are most pronounced in cardiac tissue and the upper airway, making it a molecule of interest for distinct therapeutic applications.
Cardiovascular Effects: Atrial Fibrillation
In the context of cardiology, AVE-0118 is recognized as an atrial-selective antiarrhythmic agent.[3] Its primary mechanism involves the blockade of several potassium channels and a notable effect on sodium channels, which collectively contribute to the prolongation of the atrial effective refractory period (ERP) without significantly affecting ventricular repolarization.[1][3] This atrial-selective action is considered a key advantage, potentially reducing the risk of proarrhythmic ventricular effects like Torsades de Pointes.[4]
The primary ion channel targets of AVE-0118 are summarized in the table below.
Table 2: Ion Channel Inhibition Profile of AVE-0118
| Ion Channel Target | Current | IC₅₀ Value | Reference |
| Kv1.5 | IKur (ultrarapid delayed rectifier) | 1.1 µM - 6.2 µM | [3][5] |
| Kv4.3 | Ito (transient outward) | 3.4 µM | [3] |
| Kir3.4 | IKAch (acetylcholine-sensitive) | 4.5 µM | [3] |
| hERG (KCNH2) | IKr (rapid delayed rectifier) | 8.4 µM - 10 µM | [3][5] |
| Nav1.5 | INa (fast sodium current) | Reduces peak current by ~37% at 10 µM | [6] |
The inhibition of atrial-specific potassium channels like Kv1.5 (IKur) and the modulation of the sodium channel current (INa) are believed to be the principal contributors to its ability to prolong atrial ERP and suppress atrial fibrillation.[1][6]
Respiratory Effects: Obstructive Sleep Apnea
AVE-0118 has been explored as a novel treatment for obstructive sleep apnea (OSA).[7] The therapeutic principle is based on sensitizing mechanoreceptors located on the surface of the upper airway (UA).[8] By blocking specific potassium channels in these sensory neurons, AVE-0118 is thought to increase their excitability. This heightened sensitivity enhances the negative pressure reflex (NPR), an important physiological response where the UA dilator muscles (like the genioglossus) contract to maintain airway patency when negative pressure is generated during inspiration.[8] Topical administration to the nasal passages has been shown to be effective in animal models.[8]
Experimental Protocols
The pharmacological properties of AVE-0118 have been characterized through various in vivo and in vitro experiments.
In Vivo Safety Assessment in a Rabbit Model of Congestive Heart Failure (CHF)
This experiment was designed to evaluate the cardiac safety profile of AVE-0118 in the presence of CHF, a condition known to increase the risk of drug-induced arrhythmias.[4]
-
Objective: To assess the effect of AVE-0118 on the QTc interval and arrhythmogenesis in healthy vs. CHF rabbits.
-
Animal Model: New Zealand white rabbits.
-
CHF Induction: Chronic rapid right ventricular pacing (330-380 bpm) was maintained for 30 days to induce congestive heart failure.
-
Drug Administration:
-
AVE-0118 was administered intravenously at a dose of 1 mg/kg.
-
Control drugs included dofetilide (B1670870) (0.02 mg/kg) and terfenadine (B1681261) (2 mg/kg), known IKr blockers.
-
-
Data Collection: A six-lead electrocardiogram (ECG) was continuously recorded for 30 minutes following the administration of each drug, both at baseline and after the induction of CHF.
-
Key Findings: Unlike dofetilide and terfenadine, which significantly prolonged the QTc interval and caused arrhythmias in the CHF state, AVE-0118 did not cause QTc prolongation or arrhythmias, demonstrating a superior safety profile in this model.[4]
In Vivo Efficacy in a Pig Model of Obstructive Sleep Apnea
This study investigated the potential of AVE-0118 to prevent upper airway collapse by modulating mechanoreceptor sensitivity.[8]
-
Objective: To determine if topical AVE-0118 could sensitize the negative pressure reflex and inhibit UA collapse.
-
Animal Model: Anesthetized, spontaneously breathing pigs.
-
Experimental Setup: A model of UA collapsibility was established where the application of negative pressure to the airway induced collapse, identified by changes in tracheal pressure and airflow.
-
Drug Administration: AVE-0118 was administered topically to the upper airway via the nostrils at doses of 1, 3, and 10 mg per nostril. A vehicle solution was used as a control.
-
Measurements:
-
The threshold of the negative pressure reflex was determined by measuring the negative pressure required to activate the genioglossus muscle.
-
UA collapsibility was assessed by determining the negative pressure at which the airway collapsed.
-
-
Key Findings: AVE-0118 produced a dose-dependent sensitization of the NPR, allowing the genioglossus muscle to activate at less negative pressures. A 10 mg dose was able to prevent UA collapse against negative pressures of -150 mbar for over 4 hours. The effect was abolished by topical lidocaine, confirming a mechanism involving local sensory nerves.[8]
In Vitro Electrophysiological Analysis of Cardiac Ion Channels
These experiments aimed to dissect the specific effects of AVE-0118 on atrial and ventricular action potentials and sodium channel currents.[6]
-
Objective: To characterize the effects of AVE-0118 on action potential parameters in atrial and ventricular tissue and on the SCN5A sodium channel.
-
Method 1: Action Potential Recording:
-
Preparation: Isolated canine atrial (pectinate muscle) and ventricular tissues.
-
Technique: Standard microelectrode techniques were used to impale cardiac cells and record action potentials.
-
Parameters Measured: Action Potential Duration (APD), Effective Refractory Period (ERP), and maximum upstroke velocity (Vmax).
-
-
Method 2: Voltage-Clamp on SCN5A Channels:
-
Preparation: Human Embryonic Kidney (HEK-293) cells stably expressing the human SCN5A sodium channel.
-
Technique: Whole-cell patch-clamp technique was used to measure the sodium current (INa).
-
Protocol: A series of voltage steps were applied to measure the peak current amplitude and the voltage-dependence of steady-state inactivation.
-
-
Key Findings: AVE-0118 prolonged ERP in atrial tissue without significantly changing APD, an effect known as post-repolarization refractoriness.[6] It also reduced the peak sodium current and shifted the inactivation curve to more negative potentials, thereby reducing sodium channel availability, which contributes to its atrial-selective effects.[6]
Conclusion
AVE-0118 is a pharmacologically complex molecule with significant potential as both an atrial-selective antiarrhythmic and a novel topical treatment for obstructive sleep apnea. Its mechanism, centered on the modulation of multiple ion channels, provides a unique therapeutic profile. The detailed experimental protocols outlined above have been crucial in defining its effects and demonstrating its potential safety and efficacy in preclinical models. Further research is necessary to translate these findings into clinical applications for patients with atrial fibrillation and sleep-disordered breathing.
References
- 1. medkoo.com [medkoo.com]
- 2. Ave-0118 | C30H29N3O3 | CID 9811357 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. axonmedchem.com [axonmedchem.com]
- 4. Safety of the novel atrial-selective K+-channel blocker AVE0118 in experimental heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Atrial-selective prolongation of refractory period with AVE0118 is due principally to inhibition of sodium channel activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sensitization of Upper Airway Mechanoreceptors as a New Pharmacologic Principle to Treat Obstructive Sleep Apnea: Investigations with AVE0118 in Anesthetized Pigs - PMC [pmc.ncbi.nlm.nih.gov]
